1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
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Overview
Description
1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. Common reaction conditions include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at reflux temperatures.
Industrial Production Methods
Industrial production methods may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolone derivatives, while reduction may lead to the formation of hydrazine derivatives.
Scientific Research Applications
1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-5-pyrazolone
- 4-aminoantipyrine
- 3-methyl-1-phenyl-2-pyrazolin-5-one
Comparison
Compared to similar compounds, 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit unique properties due to the presence of specific substituents
Properties
IUPAC Name |
1-ethyl-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-13-10(2)9-12(15)14(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZTFJXBIHRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N1C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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